Nazartinib

Description

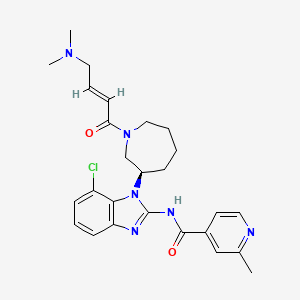

Structure

3D Structure

Propriétés

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-WUTDNEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508250-71-2 | |

| Record name | Nazartinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nazartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nazartinib's Covalent Engagement with EGFR: A Technical Guide

Introduction

Nazartinib, also known as EGF816, is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific mutations in the EGFR gene.[2][3] this compound demonstrates high potency and selectivity for both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the acquired T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs.[4][5] Its mechanism of action is centered on the formation of a stable, covalent bond with the EGFR kinase domain, leading to sustained and irreversible inhibition of its signaling activity.[1] This guide provides an in-depth technical overview of the covalent binding of this compound to EGFR, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental pathways.

Mechanism of Covalent Binding

This compound's efficacy stems from its nature as a covalent inhibitor.[4] Unlike reversible inhibitors that continuously bind and dissociate from their target, this compound forms a permanent bond, ensuring prolonged inactivation of the EGFR kinase. This interaction is highly specific. The warhead of the this compound molecule is designed to react with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[6] This covalent linkage effectively blocks the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby halting the pro-survival and proliferative signals driven by the mutated EGFR.[1]

The key advantage of third-generation inhibitors like this compound is their selectivity for mutant EGFR over wild-type (WT) EGFR.[4] This selectivity minimizes the toxicities associated with the inhibition of WT EGFR in healthy tissues.[7] However, a critical mechanism of acquired resistance to this compound and other covalent EGFR inhibitors is the emergence of a tertiary mutation, C797S, where the cysteine at position 797 is replaced by a serine.[6] This substitution removes the nucleophilic thiol group necessary for the covalent bond formation, rendering the inhibitor ineffective.[6]

Quantitative Data on this compound-EGFR Interaction

The following tables summarize the quantitative parameters defining the interaction of this compound with various forms of the EGFR kinase and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition Data

| EGFR Mutant | Ki (nM) | kinact (min⁻¹) | Reference |

| EGFR L858R/T790M | 31 | 0.222 | [8][9] |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Mutation Status | Assay | EC50 / IC50 (nM) | Reference |

| H1975 | L858R/T790M | pEGFR Inhibition | 3 | [4][8] |

| H1975 | L858R/T790M | Cell Proliferation | 25 | [8] |

| H3255 | L858R | pEGFR Inhibition | 5 | [4][8] |

| H3255 | L858R | Cell Proliferation | 9 | [8] |

| HCC827 | Exon 19 deletion | pEGFR Inhibition | 1 | [4][8] |

| HCC827 | Exon 19 deletion | Cell Proliferation | 11 | [8] |

Experimental Protocols

This section details the methodologies used to characterize the covalent binding and activity of this compound.

1. Mass Spectrometry for Confirmation of Covalent Adduct Formation

Intact protein mass spectrometry is a direct method to verify the covalent modification of EGFR by this compound.[10]

-

Protein Incubation:

-

Recombinant EGFR kinase domain (e.g., EGFR L858R/T790M) is incubated with a molar excess of this compound.[9][11]

-

A typical reaction buffer would be 25 mM Tris, 250 mM NaCl, 10% glycerol, and 1 mM TCEP at pH 8.0.[11]

-

The incubation is carried out on ice for a defined period (e.g., 1-3 hours) to allow for the covalent reaction to proceed.[11]

-

-

Sample Preparation and Analysis:

-

The reaction mixture is desalted using a C4 ZipTip or similar reversed-phase chromatography medium to remove non-reacted inhibitor and buffer components.

-

The protein is eluted directly into the mass spectrometer.

-

-

Mass Spectrometry:

-

Analysis is performed using a high-resolution mass spectrometer, such as an ion trap or Orbitrap instrument.[11]

-

The resulting spectra are deconvoluted to determine the mass of the intact protein.[8]

-

A mass shift corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[10]

-

-

Peptide-Level Analysis for Site Identification:

-

Following incubation, the protein-inhibitor complex is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin or chymotrypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

The modified peptide containing Cys797 is identified by a mass shift equal to that of the bound this compound, and MS/MS fragmentation confirms the precise site of adduction.[12]

-

2. Kinetic Assays for Determination of k_inact and K_i

These assays are crucial for quantifying the efficiency of an irreversible inhibitor.[13]

-

Protocol:

-

The EGFR kinase is pre-incubated with various concentrations of this compound for different durations (e.g., 0.5 to 90 minutes).[11]

-

At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the kinase reaction is initiated by adding ATP and a substrate peptide.

-

The reaction is allowed to proceed for a fixed, short period and then quenched.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioactivity.

-

-

Data Analysis:

-

For each inhibitor concentration, the observed rate of inactivation (k_obs) is determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time.

-

The values of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration that gives half-maximal inactivation rate) are then calculated by fitting the k_obs values versus inhibitor concentration to the Michaelis-Menten equation.[14] The overall potency is often expressed as the ratio k_inact/K_i.[15]

-

3. Cell-Based Assays for Cellular Potency

These experiments validate the inhibitor's activity in a biological context.

-

EGFR Phosphorylation (pEGFR) Inhibition Assay:

-

EGFR-mutant cell lines (e.g., H1975, HCC827) are seeded in multi-well plates and cultured overnight.[4]

-

Cells are treated with serial dilutions of this compound for a set period (e.g., 3 hours).[4]

-

For cell lines requiring ligand stimulation, EGF is added for a short period (e.g., 5 minutes) before cell lysis.[4]

-

Cells are lysed, and the lysates are analyzed by sandwich ELISA, using an anti-EGFR capture antibody and an anti-phospho-EGFR detection antibody.[4]

-

The signal, typically generated by a chemiluminescent substrate, is measured, and EC50 values are calculated.[4]

-

-

Cell Proliferation/Viability Assay:

-

Cells are seeded at a low density in multi-well plates.[8]

-

The following day, cells are treated with a range of this compound concentrations.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]

-

Luminescence is measured, and IC50 values representing the concentration required to inhibit cell growth by 50% are determined.[8]

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the primary signaling cascades downstream of EGFR that are blocked by this compound.

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Workflow for Covalent Inhibitor Characterization

This diagram outlines the logical progression of experiments to validate a covalent inhibitor like this compound.

Caption: Logical workflow for this compound characterization.

References

- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - My Cancer Genome [mycancergenome.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

Nazartinib's Structure-Activity Relationship: A Deep Dive into its Core for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to combat resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflows.

Introduction: The Evolution of EGFR Inhibitors and the Rise of this compound

First and second-generation EGFR TKIs have significantly improved outcomes for NSCLC patients with activating EGFR mutations. However, their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation, which confers resistance. Furthermore, dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR are a common clinical challenge.

This compound was developed to address these limitations. It is a covalent inhibitor that selectively targets the most common activating EGFR mutations (L858R and exon 19 deletion) as well as the T790M resistance mutation, while sparing WT EGFR. This selectivity profile promises a wider therapeutic window and improved tolerability.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The discovery of this compound involved a systematic exploration of chemical modifications to a high-throughput screening hit to optimize potency against mutant EGFR and selectivity over WT EGFR. The core structure of this compound is a benzimidazole scaffold. Key SAR insights can be summarized as follows:

-

The Warhead: this compound possesses a reactive acrylamide moiety that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR. This irreversible binding is crucial for its potent and sustained inhibitory activity.

-

The Benzimidazole Core: This central heterocyclic system serves as a scaffold to correctly orient the other functional groups within the EGFR active site.

-

The Azepane Ring: This seven-membered ring plays a significant role in positioning the acrylamide warhead for optimal covalent modification of Cys797. The (R)-stereochemistry of the azepane ring was found to be critical for potent activity.

-

The 2-Methylisonicotinamide Moiety: This group occupies the solvent-exposed region of the ATP-binding pocket and contributes to the overall binding affinity and physicochemical properties of the molecule.

The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural modifications on their inhibitory activity.

Table 1: Biochemical Inhibitory Activity of this compound and Analogs against Mutant and Wild-Type EGFR

| Compound | R Group Modification | L858R/T790M IC50 (nM) | L858R IC50 (nM) | WT EGFR IC50 (nM) |

| This compound (EGF816) | (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide | 4 | 6 | >1000 |

| Analog 1 | N,N-dimethylacrylamide | 25 | 30 | >1000 |

| Analog 2 | Acrylamide | 50 | 65 | >1000 |

| Analog 3 | (S)-enantiomer of this compound | 250 | 300 | >1000 |

Data compiled from publicly available research.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | EGFR Mutation | pEGFR Inhibition EC50 (nM) | Cell Proliferation Inhibition IC50 (nM) |

| H1975 | L858R/T790M | 3 | 25 |

| H3255 | L858R | 5 | 9 |

| HCC827 | ex19del | 1 | 11 |

Data compiled from publicly available research.[1]

Experimental Protocols

This section details the key experimental methodologies used to evaluate the activity of this compound and its analogs.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.

-

Reagents:

-

Recombinant human EGFR kinase domains (L858R/T790M, L858R, WT)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the EGFR kinase, the peptide substrate, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phospho-EGFR (pEGFR) Inhibition Assay

This cell-based assay measures the inhibition of EGFR autophosphorylation in cancer cell lines.

-

Cell Lines:

-

NCI-H1975 (EGFR L858R/T790M)

-

NCI-H3255 (EGFR L858R)

-

HCC827 (EGFR ex19del)

-

-

Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary: Rabbit anti-phospho-EGFR (e.g., Tyr1068), Rabbit anti-total-EGFR

-

Secondary: HRP-conjugated anti-rabbit IgG

-

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours).

-

Wash the cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Quantify the band intensities and normalize the pEGFR signal to the total EGFR signal.

-

Calculate the EC50 values from the dose-response curves.

-

Cell Proliferation Assay

This assay assesses the effect of the test compounds on the growth of cancer cell lines.

-

Cell Lines: As in section 3.2.

-

Reagents:

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Procedure:

-

Seed the cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the test compounds.

-

Incubate the plates for 72 hours.

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 values from the dose-response curves.

-

Visualizing the Mechanism and Workflow

Graphical representations of the signaling pathway and experimental workflows provide a clear understanding of this compound's context and evaluation process.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for EGFR TKI Evaluation.

Conclusion

The structure-activity relationship of this compound demonstrates a successful example of rational drug design to overcome clinical resistance and improve the therapeutic index of EGFR inhibitors. The key structural features, including the covalent warhead, the optimized scaffold, and stereochemistry, contribute to its potent and selective inhibition of mutant EGFR. The experimental protocols outlined in this guide provide a framework for the evaluation of next-generation EGFR TKIs. The continued exploration of SAR in this chemical space holds promise for the development of even more effective and safer therapies for NSCLC patients.

References

An In-depth Technical Guide to the In Vitro Characterization of Nazartinib (EGF816)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib, also known as EGF816, is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit mutant forms of EGFR, which are critical drivers in the pathogenesis of certain cancers, most notably non-small cell lung cancer (NSCLC).[3][4] this compound's development addresses the clinical challenge of acquired resistance to first- and second-generation EGFR-TKIs, which is frequently mediated by the T790M "gatekeeper" mutation.[2][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of EGFR.[1][5] Upon administration, it selectively binds to the cysteine residue (C797) in the ATP-binding site of mutant EGFR. This covalent bond leads to the permanent inactivation of the receptor's kinase activity.[1] By doing so, this compound effectively blocks EGFR-mediated downstream signaling pathways, which are crucial for tumor cell proliferation, survival, and growth.[1][2]

A key characteristic of this compound is its high selectivity for activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR.[5][6] This mutant-selective profile is intended to maximize therapeutic efficacy against cancer cells while minimizing the toxicities associated with the inhibition of WT EGFR in healthy tissues.[2]

Caption: this compound's covalent, irreversible inhibition of mutant EGFR blocks downstream signaling.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize its inhibitory potency against EGFR kinases and its anti-proliferative effects on cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound

This table outlines the direct inhibitory activity of this compound against recombinant EGFR kinase domains.

| EGFR Mutant | Assay Type | Parameter | Value | Reference |

| EGFR (L858R/T790M) | Kinase Assay | Ki | 31 nM | [7] |

| EGFR (L858R/T790M) | Kinase Assay | Kinact | 0.222 min-1 | [7] |

| EGFR (L858R/T790M) | Kinase Assay | % Inhibition | 69.17% | [8] |

| Wild-Type EGFR | Cellular Assay | Selectivity | Up to 60-fold vs. mutant | [5] |

Table 2: Cellular Activity of this compound in EGFR-Mutant Cell Lines

This table presents the potency of this compound in inhibiting EGFR phosphorylation and cell proliferation in various human cancer cell lines and engineered Ba/F3 cells.

| Cell Line | EGFR Mutation | Assay Type | Parameter | Value (nM) | Reference |

| Human NSCLC Lines | |||||

| H1975 | L858R / T790M | pEGFR Inhibition | EC50 | 3 | [5][7] |

| Cell Proliferation | EC50 | 25 | [7] | ||

| Cell Proliferation | IC50 | 4 | [7] | ||

| H3255 | L858R | pEGFR Inhibition | EC50 | 5 | [5][7] |

| Cell Proliferation | EC50 | 9 | [7] | ||

| Cell Proliferation | IC50 | 6 | [7] | ||

| HCC827 | Exon 19 deletion | pEGFR Inhibition | EC50 | 1 | [5] |

| Cell Proliferation | EC50 | 11 | [7] | ||

| Cell Proliferation | IC50 | 2 | [7] | ||

| Engineered Ba/F3 Lines | |||||

| Ba/F3 | Exon 19 del | Cell Proliferation | IC50 | <10 | [9] |

| Ba/F3 | L858R | Cell Proliferation | IC50 | <10 | [9] |

| Ba/F3 | Exon 19 del + T790M | Cell Proliferation | IC50 | <10 | [9] |

| Ba/F3 | L858R + T790M | Cell Proliferation | IC50 | <10 | [9] |

| Ba/F3 | G719S + T790M | Cell Proliferation | IC50 | ~100 | [9][10] |

| Ba/F3 | L861Q + T790M | Cell Proliferation | IC50 | ~100 | [9][10] |

| Ba/F3 | A763_Y764insFQEA | Cell Proliferation | IC50 | ~100 | [9] |

| Ba/F3 | Wild-Type EGFR | Cell Proliferation | IC50 | >1000 | [9] |

Detailed Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. The methodologies for key experiments are detailed below.

Recombinant Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated EGFR kinase domains.

-

Materials : Recombinant kinase domains of EGFR mutants (e.g., L858R, T790M-L858R), this compound, assay buffer (40 mM Tris, pH 8, 500 mM NaCl, 1% glycerol, 5 mM TCEP), dithiothreitol (DTT).[7]

-

Procedure :

-

Incubate the recombinant EGFR enzyme with a molar excess (e.g., 20-fold) of this compound in the assay buffer.[7]

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) to permit covalent modification.[7]

-

Quench the reaction by adding a high concentration of DTT (e.g., 80-fold excess relative to the compound) and immediately transferring the mixture to ice.[7]

-

Analyze the resulting mixture using mass spectrometry (e.g., LC-MS/MS) to confirm the covalent adduction of this compound to the kinase domain.[7]

-

Determine kinetic parameters such as Ki (inhibitor constant) and kinact (rate of inactivation) through specialized kinetic studies.

-

Cellular Phospho-EGFR (pEGFR) Inhibition Assay

This assay measures this compound's ability to inhibit EGFR autophosphorylation within a cellular context.

-

Cell Culture : Culture EGFR-mutant human cancer cell lines (e.g., H1975, H3255, HCC827) and WT EGFR-expressing lines (e.g., A431, HaCaT) in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]

-

Procedure :

-

Seed cells into 384-well plates and allow them to adhere overnight.[5]

-

Prepare serial dilutions of this compound and transfer them to the cell plates.

-

Incubate the cells with the compound for a specified duration (e.g., 3 hours).[5]

-

For WT EGFR cell lines (e.g., HaCaT, A431), stimulate with human EGF (e.g., 10-50 ng/mL) for 5 minutes before lysis to induce EGFR phosphorylation.[5]

-

Lyse the cells using a 1% Triton X-100 buffer containing protease and phosphatase inhibitors.[5]

-

Analyze the lysates using a sandwich ELISA. Use a capture antibody for total EGFR and a detection antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) followed by an HRP-conjugated secondary antibody.[5]

-

Measure the signal using a chemiluminescent detector.[5]

-

Calculate EC50 values by plotting the inhibition of pEGFR signal against the logarithm of this compound concentration.

-

Caption: Experimental workflow for the cellular phospho-EGFR (pEGFR) inhibition assay.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth and viability of cancer cells.

-

Cell Culture : Culture EGFR-mutant cell lines as described in section 4.2.

-

Procedure :

-

Seed cells at a low density (e.g., 500 cells/well) in opaque, solid-bottom 384-well plates.[7]

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 3 days for NSCLC lines, 2 days for Ba/F3 cells).[7]

-

Measure cell viability using a luminescence-based assay that quantifies ATP levels, such as CellTiter-Glo® or Bright-Glo®.[7]

-

Normalize the luminescent readout to DMSO-treated control cells (representing 100% viability).

-

Calculate IC50 or EC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Western Blotting for Downstream Signaling

Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the EGFR signaling cascade.

-

Cell Treatment and Lysis : Treat cells with this compound at various concentrations for a defined period. Lyse the cells as described in section 4.2.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis : Compare the band intensities for phosphorylated proteins relative to their total protein levels across different treatment conditions to confirm the inhibition of downstream signaling.[11]

Caption: this compound inhibits key EGFR downstream signaling pathways, PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

References

- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

Nazartinib's Effect on EGFR Activating Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[1] However, resistance to first and second-generation TKIs, frequently mediated by the acquisition of a secondary T790M "gatekeeper" mutation, has posed a significant clinical challenge.[1][2] This has spurred the development of third-generation EGFR TKIs designed to overcome this resistance mechanism. Nazartinib (EGF816) is a third-generation, oral, irreversible, and mutant-selective EGFR TKI.[1][3] It is engineered to potently inhibit EGFR harboring both primary activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2][3] This guide provides an in-depth technical overview of this compound's mechanism, efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

Covalent Inhibition of Mutant EGFR

This compound functions as a covalent, irreversible inhibitor of the EGFR kinase domain.[4] Upon oral administration, it covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR autophosphorylation and prevents the activation of downstream signaling pathways that drive tumor growth and proliferation.[3] Its mechanism is particularly effective against mutant forms of EGFR, including the T790M variant that confers resistance to earlier-generation TKIs.[3]

Selectivity Profile

A key feature of this compound is its selectivity for mutant EGFR over WT EGFR.[3] In vitro studies have demonstrated that this compound has up to 60-fold greater potency against mutant EGFR compared to its wild-type counterpart.[4] This selectivity is crucial for its clinical safety profile, as inhibition of WT EGFR in non-cancerous tissues (e.g., skin and gastrointestinal tract) is associated with the dose-limiting toxicities commonly observed with less selective EGFR inhibitors.[3] By preferentially targeting the mutated forms of the receptor, this compound is designed to achieve a wider therapeutic window.[3]

In Vitro Efficacy

The potency of this compound has been quantified across various enzymatic and cell-based assays. It demonstrates nanomolar inhibitory activity against key EGFR mutations. The compound has a Ki of 31 nM and a kinact of 0.222 min⁻¹ against the double mutant EGFR (L858R/T790M).[5] Cellular assays confirm its potent inhibition of EGFR phosphorylation and cell proliferation in NSCLC cell lines harboring these mutations.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target / Cell Line | Mutation Status | Value | Reference |

|---|---|---|---|---|

| Enzymatic Activity | ||||

| Ki | EGFR | L858R/T790M | 31 nM | [5] |

| kinact | EGFR | L858R/T790M | 0.222 min⁻¹ | [5] |

| Cellular IC50 (Proliferation) | ||||

| IC50 | H1975 | L858R/T790M | 4 nM | [5] |

| IC50 | H3255 | L858R | 6 nM | [5] |

| IC50 | HCC827 | ex19del | 2 nM | [5] |

| Cellular EC50 (pEGFR Inhibition) | ||||

| EC50 | H1975 | L858R/T790M | 3 nM | [4][5] |

| EC50 | H3255 | L858R | 5 nM | [4][5] |

| EC50 | HCC827 | ex19del | 1 nM |[4][5] |

EGFR Signaling Pathways

Activation of EGFR triggers a cascade of intracellular signaling events crucial for cell behavior.[6] Upon ligand binding and dimerization, the receptor's cytoplasmic domain becomes autophosphorylated on multiple tyrosine residues.[7] These phosphotyrosines serve as docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream pathways.[7][8] this compound's inhibition of EGFR at the apex of these cascades prevents their activation. The three primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, differentiation, and invasion.[7][9]

-

PI3K-AKT-mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[9]

-

PLCγ-PKC Pathway: Influences intracellular calcium levels and activates protein kinase C (PKC).[7]

Clinical Efficacy

Clinical trials have evaluated the safety and efficacy of this compound in patients with EGFR-mutant NSCLC. A phase 2 study (NCT02108964) investigated this compound as a first-line treatment for patients with activating EGFR mutations.[10]

Table 2: Efficacy of First-Line this compound in Phase 2 Study (NCT02108964) [10]

| Endpoint | All Patients (N=45) | Patients with Baseline Brain Metastases (n=18) |

|---|---|---|

| Median Follow-up | 30 months | Not Reported |

| ORR (BIRC) | 69% (95% CI: 53-82) | 67% (95% CI: 41-87) |

| Median PFS (BIRC) | 18 months (95% CI: 15-NE) | 17 months (95% CI: 11-21) |

| Median OS | Not Estimable (NE) | Not Estimable (NE) |

ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; BIRC: Blinded Independent Review Committee; CI: Confidence Interval; NE: Not Estimable.

The phase 1 dose-escalation portion of the study established the recommended phase 2 dose (RP2D) and characterized the safety profile.[2]

Table 3: Safety and Dosing from Phase 1 Study (NCT02108964) [2]

| Parameter | Finding |

|---|---|

| Patient Population | 180 patients with advanced EGFR-mutant NSCLC |

| Dose Levels Tested | 75 mg to 350 mg, once daily |

| Recommended Phase 2 Dose | 150 mg once daily |

| Dose-Limiting Toxicities | 7 DLTs observed in 6 patients (at 150 mg, 225 mg, 350 mg) |

| Most Frequent AEs (≥20%) | Diarrhea, maculopapular rash, pyrexia, cough, stomatitis[11] |

Experimental Protocols

Phospho-EGFR Inhibition ELISA (Cell-Based)

This assay quantifies the ability of a compound to inhibit EGFR phosphorylation in a cellular context.

-

Cell Seeding: Adherent cells (e.g., H1975, HaCaT) are seeded at 10,000-30,000 cells per well in a 96-well microplate and incubated overnight.[4]

-

Compound Incubation: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 3 hours).[4]

-

Ligand Stimulation: For WT EGFR assays, cells are stimulated with a short pulse of EGF (e.g., 10-50 ng/mL for 5 minutes) to induce receptor phosphorylation.[4] This step is omitted for cells with constitutively active mutant EGFR.

-

Fixing and Permeabilization: The culture medium is removed, and cells are fixed with a fixing solution (e.g., 4% formaldehyde) for 20 minutes.[12][13] Wells are then washed and quenched.[12]

-

Immunodetection: Cells are blocked and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).[14] Following a wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Signal Detection: A TMB substrate is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution, and absorbance is measured at 450 nm. The results are normalized to a pan-EGFR antibody to account for cell number variations.

Covalent Modification Assay

This biochemical assay confirms the irreversible binding of this compound to its target.

-

Protocol: The recombinant kinase domain of mutant EGFR (e.g., L858R/T790M) is incubated at room temperature with a 20-fold molar excess of this compound.[5] The incubation is performed for 1 hour in a buffer containing 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP.[5] The resulting complex is then analyzed, typically by mass spectrometry, to confirm the covalent adduction and identify the binding site.

Phase 2 Clinical Trial Design (NCT02108964)

This protocol outlines the study that evaluated this compound as a first-line therapy.[10]

-

Study Design: A single-arm, open-label, multicenter, global study.[10]

-

Patient Population: Included treatment-naive adult patients with Stage IIIB/IV NSCLC harboring EGFR-activating mutations (L858R and/or ex19del).[10] Patients with neurologically stable, controlled brain metastases were eligible for enrollment.[10]

-

Intervention: Patients received this compound orally at a dose of 150 mg once daily.[10]

-

Primary Endpoint: The primary outcome was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1 criteria.[10]

-

Secondary Endpoints: Included progression-free survival (PFS), overall survival (OS), duration of response, and safety.[11]

Conclusion

This compound is a potent, third-generation EGFR TKI that demonstrates high selectivity for clinically relevant activating and resistance mutations in EGFR. Through its irreversible covalent binding mechanism, it effectively shuts down the oncogenic signaling that drives a major subset of non-small cell lung cancers. In vitro data establish its nanomolar potency, and clinical studies have shown promising efficacy, including in patients with brain metastases, coupled with a manageable safety profile.[10][11] The data and protocols summarized herein provide a comprehensive foundation for researchers and drug development professionals working to advance targeted therapies in oncology.

References

- 1. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. raybiotech.com [raybiotech.com]

- 13. raybiotech.com [raybiotech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Nazartinib's Inhibition of EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR inhibitor designed to overcome this resistance. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on the T790M mutation, and the experimental methodologies used to characterize its activity.

Introduction to EGFR T790M-Mediated Resistance

The epidermal growth factor receptor is a critical signaling protein that, when mutated, can drive the growth of various cancers, including NSCLC. The initial success of EGFR TKIs is often limited by the development of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of these cases. This mutation involves the substitution of a threonine with a methionine at position 790 in the EGFR kinase domain. The bulkier methionine residue is thought to sterically hinder the binding of first and second-generation TKIs and increase the receptor's affinity for ATP, thereby reducing the efficacy of ATP-competitive inhibitors.

This compound (EGF816): A Covalent Inhibitor of T790M Mutant EGFR

This compound is an orally available, third-generation EGFR TKI that demonstrates high potency against EGFR activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR. Its mechanism of action involves the formation of a covalent, irreversible bond with the EGFR protein, which prevents EGFR-mediated signaling and subsequently inhibits tumor growth. This covalent binding allows this compound to overcome the increased ATP affinity conferred by the T790M mutation.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Inhibition Data

| Parameter | EGFR Mutant | Value | Cell Line | Reference |

| Ki | L858R/T790M | 31 nM | - | |

| Kinact | L858R/T790M | 0.222 min⁻¹ | - | |

| IC50 (Cell Viability) | L858R/T790M | 4 nM | H1975 | |

| IC50 (Cell Viability) | L858R | 6 nM | H3255 | |

| IC50 (Cell Viability) | Exon 19 Del | 2 nM | HCC827 | |

| EC50 (pEGFR Inhibition) | L858R/T790M | 3 nM | H1975 | |

| EC50 (pEGFR Inhibition) | L858R | 5 nM | H3255 | |

| EC50 (pEGFR Inhibition) | Exon 19 Del | 1 nM | HCC827 | |

| IC50 (Cell Proliferation) | L858R/T790M | 25 nM | H1975 | |

| IC50 (Cell Proliferation) | L858R | 9 nM | H3255 | |

| IC50 (Cell Proliferation) | Exon 19 Del | 11 nM | HCC827 |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Cell Line | This compound Dose (p.o.) | Tumor Growth Inhibition (T/C%) | Reference |

| Mouse Xenograft | H1975 | 10 mg/kg | 29% | |

| Mouse Xenograft | H1975 | 20 mg/kg | Dose-dependent efficacy | |

| Mouse Xenograft | H1975 | 25 mg/kg | Dose-dependent efficacy | |

| Mouse Xenograft | H1975 | 30 mg/kg | -61% (regression) | |

| Mouse Xenograft | H1975 | 50 mg/kg | Near complete regression | |

| Mouse Xenograft | H1975 | 100 mg/kg | -80% (regression) | |

| Mouse Xenograft | H3255 | 30 mg/kg | Significant antitumor activity |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in T790M-Mediated Resistance

The T790M mutation leads to constitutive activation of EGFR and its downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound inhibits the mutated EGFR, thereby blocking these downstream signals.

Caption: EGFR T790M signaling and this compound's point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

A common method to determine the inhibitory constant (Ki) and inactivation rate (Kinact) of an irreversible inhibitor like this compound is through a biochemical kinase assay.

Caption: Workflow for determining this compound's kinase inhibition.

Experimental Protocols

In Vitro Kinase Assay (Adapted from Promega Application Note)

-

Reagents :

-

Recombinant EGFR (T790M) kinase domain.

-

This compound (serially diluted).

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.

-

Substrate/ATP Mix: Poly(E,Y)4:1 peptide substrate and ATP.

-

ADP-Glo™ Kinase Assay reagents (Promega).

-

-

Procedure :

-

Add 1 µl of serially diluted this compound or 5% DMSO (vehicle control) to a 384-well plate.

-

Add 2 µl of EGFR (T790M) enzyme.

-

Add 2 µl of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Record luminescence using a plate reader.

-

Cell Viability/Proliferation Assay

-

Cell Lines :

-

H1975 (harboring L858R and T790M mutations).

-

H3255 (harboring L858R mutation).

-

HCC827 (harboring exon 19 deletion).

-

-

Procedure :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serially diluted this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

-

Measure absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

In Vivo Xenograft Studies

-

Animal Model :

-

Immunocompromised mice (e.g., nude or SCID).

-

-

Procedure :

-

Subcutaneously implant human NSCLC cells (e.g., H1975) into the flanks of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound orally at specified doses and schedules.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Calculate tumor growth inhibition (T/C%) or regression.

-

Conclusion

This compound is a potent, third-generation EGFR TKI that effectively inhibits the T790M resistance mutation. Its covalent, irreversible binding mechanism allows it to overcome the challenges posed by this mutation, leading to significant anti-tumor activity in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on targeted therapies for NSCLC. Continued investigation into this compound, both as a monotherapy and in combination with other agents, is warranted to further define its clinical utility.

Preclinical Pharmacokinetics of Nazartinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib (EGF816) is an investigational, orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is intended to improve the therapeutic window and reduce the toxicity associated with non-selective EGFR inhibitors.[1] Understanding the preclinical pharmacokinetics of this compound is crucial for its development and for predicting its clinical behavior. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data, experimental methodologies, and relevant signaling pathways.

In Vitro Metabolism

In vitro studies are fundamental to characterizing the metabolic stability of a drug candidate. For this compound, studies using human liver microsomes (HLMs) have provided initial insights into its metabolic fate.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

A study was conducted to determine the metabolic stability of this compound using a UPLC-MS/MS method.[3] The key parameters of this assay are outlined below:

-

System: Human liver microsomes (HLMs).

-

Substrate Concentration: this compound (initial concentration not specified).

-

Incubation: The incubation of this compound with HLMs was performed to assess its metabolic rate.

-

Analysis: A validated UPLC-MS/MS method was used to quantify the remaining this compound over time. The calibration curve for this compound was linear in the range of 1 to 3000 ng/mL.[3]

-

Internal Standard: Selpercatinib (SLP) was used as the internal standard.[3]

The results of this in vitro study are summarized in the table below.

| Parameter | Value | Species | System |

| In Vitro Half-Life (t½) | 17.44 min | Human | Liver Microsomes |

| Intrinsic Clearance (CLint) | 46.48 mL/min/kg | Human | Liver Microsomes |

Table 1: In Vitro Metabolic Parameters of this compound in Human Liver Microsomes.[3]

In Vivo Pharmacokinetics

Preclinical in vivo studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While specific quantitative data for this compound's in vivo pharmacokinetics is limited in the public domain, qualitative descriptions are available.

This compound has demonstrated favorable physicochemical properties and good oral bioavailability in mice.[2] In rodents, it exhibits a moderate volume of distribution and low to moderate clearance, estimated to be around 30% and 35% of the liver blood flow in rats and mice, respectively.[2] In contrast, dogs show high clearance and a high volume of distribution for this compound.[2] It has also been noted that this compound has a longer half-life in humans compared to mice.[2]

Experimental Protocol: General In Vivo Pharmacokinetic Study

While a specific protocol for this compound is not detailed in the available literature, a typical preclinical pharmacokinetic study in rodents would involve the following steps:

-

Animal Models: Male Wistar rats or various mouse strains (e.g., C57BL/6, BALB/c) are commonly used.[4]

-

Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[4]

-

Bioanalysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically LC-MS/MS.[5]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as AUC, Cmax, T1/2, clearance (CL), and volume of distribution (Vd).

Below is a workflow diagram illustrating a typical preclinical pharmacokinetic study.

Mechanism of Action and Signaling Pathway

This compound is a covalent, irreversible inhibitor of mutant EGFR.[2] It selectively targets activating mutations (L858R, ex19del) and the T790M resistance mutation.[2] Upon oral administration, this compound binds to these mutant forms of EGFR, preventing EGFR-mediated signaling.[1] This inhibition can lead to the induction of cell death and the inhibition of tumor growth in cancer cells that overexpress these EGFR mutations.[1]

The EGFR signaling pathway is a complex cascade that regulates key cellular processes such as proliferation, migration, differentiation, and apoptosis.[6] A simplified diagram of this pathway is presented below, illustrating the points of action for EGFR inhibitors like this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound suggests it is a promising candidate for the treatment of EGFR-mutant non-small cell lung cancer. Its favorable oral bioavailability in mice and selective inhibition of mutant EGFR are key attributes. However, a comprehensive understanding of its quantitative in vivo pharmacokinetic parameters across multiple preclinical species remains an area for further public disclosure. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in the field of oncology drug development.

References

- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Nazartinib discovery and development history

An In-depth Technical Guide to the Discovery and Development of Nazartinib (EGF816)

Introduction

This compound, also known as EGF816, is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). Specifically, this compound is a covalent, irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation, T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]

Discovery and Rationale

The development of targeted therapies for NSCLC revolutionized treatment for patients with specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib showed significant efficacy in patients with EGFR-activating mutations.[3] However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain, reducing the efficacy of reversible inhibitors.

This created a clear unmet need for a new class of inhibitors that could effectively target the T790M mutant receptor. The discovery program for this compound, initiated by Novartis, focused on identifying a compound with the following key characteristics:

-

Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding pocket of EGFR, providing sustained inhibition.

-

Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.

-

Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing mechanism-based toxicities such as skin rash and diarrhea.[1]

This compound (EGF816) emerged from these efforts as a promising clinical candidate with favorable physicochemical properties and oral bioavailability.[2]

Mechanism of Action

This compound functions by covalently and irreversibly binding to the ATP-binding site of mutant EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a hallmark of its design and is crucial for its therapeutic window.[1][2]

Preclinical Development

In Vitro Studies

This compound demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant selectivity margin over wild-type EGFR.[2]

| Assay Type | Target / Cell Line | Mutation Status | Potency Metric | Value | Reference |

| Enzymatic Assay | Recombinant EGFR | L858R/T790M | Ki | 31 nM | [7] |

| Recombinant EGFR | L858R/T790M | Kinact | 0.222 min−1 | [7] | |

| pEGFR Inhibition | H1975 Cells | L858R/T790M | EC50 | 3 nM | [2][7] |

| H3255 Cells | L858R | EC50 | 5 nM | [2][7] | |

| HCC827 Cells | ex19del | EC50 | 1 nM | [2][7] | |

| Cell Proliferation | H1975 Cells | L858R/T790M | EC50 | 25 nM | [7] |

| H3255 Cells | L858R | EC50 | 9 nM | [7] | |

| HCC827 Cells | ex19del | EC50 | 11 nM | [7] |

In Vivo Studies

In preclinical xenograft models using human NSCLC cell lines, orally administered this compound demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to significant tumor growth inhibition and even tumor regression in models harboring EGFR mutations, including the T790M double mutant, while being well-tolerated.[2][7]

| Xenograft Model | Mutation Status | Dose (p.o.) | Tumor Growth Inhibition (T/C %) | Reference |

| H1975 | L858R/T790M | 10 mg/kg | 29% | [7] |

| H1975 | L858R/T790M | 30 mg/kg | -61% (Regression) | [7] |

| H1975 | L858R/T790M | 100 mg/kg | -80% (Regression) | [7] |

| H3255 | L858R | 30 mg/kg | Significant Antitumor Activity | [7] |

Experimental Protocols

Cellular Phospho-EGFR (pEGFR) Inhibition Assay

-

Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]

-

Seeding: Cells are seeded in 384-well plates and incubated overnight.[2]

-

Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 3 hours.[2]

-

Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human EGF to induce EGFR phosphorylation.[2]

-

Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]

-

ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173) antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detection: A chemiluminescent substrate is added, and the signal is measured to quantify the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response curves.[2]

Cell Viability Assay

-

Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]

-

Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7] EC50 values are determined from the resulting data.

In Vivo Xenograft Model Protocol

-

Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Randomization: Mice are randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered orally (p.o.) once daily at specified doses (e.g., 10, 30, 100 mg/kg).[7]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the control group (C).[7]

Clinical Development

This compound entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.

Phase I/II Studies

A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate this compound in patients with Stage IIIB/IV EGFR-mutant NSCLC.[8][9]

-

Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once daily.[9]

-

Phase 2: This phase evaluated the efficacy and safety of first-line this compound at the 150 mg dose in treatment-naive patients.[8]

| Trial ID | Phase | Patient Population | Dose | Key Efficacy Outcome | Key Safety Findings (Any Grade) | Reference |

| NCT02108964 | 2 | Treatment-Naive EGFR-mutant NSCLC (n=45) | 150 mg QD | ORR: 69%Median PFS: 18 months | Diarrhea (47%), Maculopapular Rash (38%), Pyrexia (29%) | [8] |

The study demonstrated promising efficacy, including clinically meaningful antitumor activity in the brain, and a manageable safety profile.[8]

Combination Therapies

To address additional mechanisms of resistance, this compound has also been investigated in combination with other targeted agents.

-

This compound + Capmatinib (cMET inhibitor): A Phase Ib/II study (NCT02335944) explored this combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.[10]

-

This compound + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.[10]

Phase III Development

A Phase III study (NCT03529084) was planned to compare this compound against first-generation TKIs (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC. However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in the development program.[1][11]

Conclusion and Current Status

This compound was discovered as a potent, irreversible, and mutant-selective third-generation EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in treatment-naive patients, and a manageable safety profile. Despite these positive results, its path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase III trial. The development of this compound provided valuable insights into the treatment of EGFR-driven lung cancer, even as other agents in the same class, such as osimertinib, have become the standard of care. The journey of this compound underscores the complexities and competitive nature of oncologic drug development.

References

- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. go.drugbank.com [go.drugbank.com]

Nazartinib (EGF816): A Technical Guide for NSCLC Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), for non-small cell lung cancer (NSCLC) research. It covers its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is an irreversible, mutant-selective EGFR inhibitor. It is designed to target the sensitizing mutations in the EGFR gene (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] this compound demonstrates a high degree of selectivity for these mutant forms of EGFR over the wild-type (WT) receptor, which is intended to minimize off-target effects and improve its therapeutic index.[3][4] By covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound irreversibly blocks the downstream signaling pathways that drive tumor growth and proliferation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line | EGFR Mutation Status | Value | Reference |

| IC₅₀ (nM) | H1975 | L858R/T790M | 2-4 | [5] |

| H3255 | L858R | 6-9 | [5] | |

| HCC827 | exon 19 deletion | 6-11 | [5] | |

| pEGFR Inhibition EC₅₀ (nM) | H1975 | L858R/T790M | 3 | [5] |

| H3255 | L858R | 5 | [5] | |

| HCC827 | exon 19 deletion | 1 | [5] | |

| Tumor Growth Inhibition (T/C %) | H1975 Xenograft (10 mg/kg) | L858R/T790M | 29% | [5] |

| Tumor Regression (T/C %) | H1975 Xenograft (30 mg/kg) | L858R/T790M | -61% | [5] |

| H1975 Xenograft (100 mg/kg) | L858R/T790M | -80% | [5] |

Table 2: Clinical Efficacy of this compound in Treatment-Naïve EGFR-Mutant NSCLC (Phase II Study)

| Endpoint | All Patients (n=45) | Patients with Baseline Brain Metastases (n=18) | Reference |

| Overall Response Rate (ORR) | 69% (95% CI, 53-82) | 67% (95% CI, 41-87) | [6] |

| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | 17 months (95% CI, 11-21) | [6] |

| Median Overall Survival (OS) | Not Reached | Not Reached | [6] |

| Disease Control Rate (DCR) | Not Reported | Not Reported |

NE: Not Estimable

Table 3: Common Adverse Events (Any Grade, All-Causality) in Phase II Study of this compound

| Adverse Event | Frequency | Reference |

| Diarrhea | 47% | [6] |

| Maculopapular Rash | 38% | [6] |

| Pyrexia | 29% | [6] |

| Cough | 27% | [6] |

| Stomatitis | 27% | [6] |

| Decreased Appetite | 24% | [6] |

| Pruritus | 24% | [6] |

| Dermatitis Acneiform | 22% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975, HCC827, H3255)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (EGF816)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

EGFR Phosphorylation (Western Blot) Assay

This protocol is for determining the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

-

NSCLC cell lines

-

This compound (EGF816)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

-

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a PDX model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NSG or NOD/SCID)

-

Fresh tumor tissue from an NSCLC patient with a known EGFR mutation

-

Matrigel

-

Surgical tools

-

This compound (EGF816) formulation for oral gavage

-

Calipers

Procedure:

-

Tumor Implantation:

-

Obtain fresh, sterile tumor tissue from a patient.

-

Mechanically mince the tumor into small fragments (1-2 mm³).

-

Anesthetize the mice and implant the tumor fragments subcutaneously, typically in the flank, often mixed with Matrigel to support initial growth.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be excised and passaged to subsequent cohorts of mice for expansion.

-

-

Drug Treatment Study:

-

When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., once daily) at the desired dose levels. The control group receives the vehicle.

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) or tumor regression based on the changes in tumor volume over time.

-

At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., Western blotting for pEGFR).

-

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of this compound in NSCLC models.